3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
Description
This compound features a benzamide core linked to a 1,2,5-oxadiazole (furazan) ring substituted with a 4-(propan-2-yloxy)phenyl group. The benzamide moiety is modified with a methoxy group at the 3-position, contributing to its electronic and steric profile. Such derivatives are often explored for pharmacological activities, including antiproliferative and antiplasmodial properties .
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-methoxy-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H19N3O4/c1-12(2)25-15-9-7-13(8-10-15)17-18(22-26-21-17)20-19(23)14-5-4-6-16(11-14)24-3/h4-12H,1-3H3,(H,20,22,23) |
InChI Key |
WXNSTAXFZYGZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(propan-2-yloxy)aniline to form the amide. The final step involves the cyclization of the amide with hydrazine hydrate to form the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide.
Scientific Research Applications
Anti-Cancer Properties
The oxadiazole derivatives have been extensively studied for their anti-cancer properties. A study demonstrated that compounds with similar oxadiazole structures showed significant cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism often involves inducing apoptosis in cancer cells through DNA damage and cell cycle arrest.
Case Study:
In vitro assays revealed that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against LN229 glioblastoma cells, indicating potent anti-cancer activity. These compounds were further evaluated for their ability to inhibit colony formation and induce apoptosis through TUNEL assays, confirming their potential as therapeutic agents against aggressive tumors .
Anti-Diabetic Properties
The potential of 3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide as an anti-diabetic agent has also been explored. Research indicates that oxadiazole derivatives can lower blood glucose levels and improve insulin sensitivity.
Case Study:
In vivo studies using Drosophila melanogaster models demonstrated that specific oxadiazole compounds significantly reduced glucose levels in genetically modified diabetic flies. These findings suggest a promising avenue for developing new treatments for diabetes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the oxadiazole ring or the benzamide group can enhance biological activity or selectivity towards specific targets.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations on the Benzamide Core
The target compound’s 3-methoxy group distinguishes it from analogs with electron-withdrawing or bulky substituents:
- Compound 18 (4-Chloro-2-nitro-N-(4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazol-3-yl)benzamide): The nitro and trifluoromethyl groups increase reactivity and lipophilicity, which may enhance target binding but reduce metabolic stability .
Key Insight : Methoxy groups balance electron donation and solubility, making the target compound less reactive but more metabolically stable than halogenated analogs.
2.2. Substituent Variations on the Oxadiazole Ring
The 4-(propan-2-yloxy)phenyl group on the oxadiazole ring introduces steric bulk and moderate hydrophobicity:
- Compound 11 (4-Trifluoromethyl-N-(4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl)benzamide): The methylphenyl group reduces steric hindrance, possibly enhancing interaction with flat binding pockets .
Key Insight : The propan-2-yloxy group provides moderate steric bulk, balancing target engagement and solubility better than smaller (methyl) or larger (trifluoromethyl) groups.
Comparative Data Table
Biological Activity
The compound 3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide , also known as D269-0912 , is a derivative of the 1,2,4-oxadiazole class. This class of compounds has gained attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C19H19N3O4
- IUPAC Name : 4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
- SMILES Notation : CC(C)Oc(cc1)ccc1-c1nonc1NC(c(cc1)ccc1OC)=O
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study indicated that derivatives similar to D269-0912 demonstrated IC50 values indicating moderate to high cytotoxicity against human cancer cell lines such as HeLa and CaCo-2. The mean IC50 value for a related compound was approximately 92.4 µM against a panel of 11 cancer cell lines .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been well-documented:
- In one study, several oxadiazole compounds exhibited notable antifungal activity against pathogens like Sclerotinia sclerotiorum, with inhibition rates ranging from 47.2% to 86.1%. This suggests that D269-0912 may possess similar properties .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of oxadiazoles has also been explored:
- Compounds in this class have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have focused on the biological activity of oxadiazole derivatives:
The mechanism by which oxadiazole derivatives exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Many compounds inhibit enzymes like histone deacetylases (HDACs), which play a role in cancer progression and inflammatory responses .
- Interaction with Cellular Targets : These compounds may interact with various cellular receptors and proteins, influencing pathways involved in cell proliferation and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
